molecular formula C20H20N2O3 B2562034 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-40-5

4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2562034
CAS No.: 898454-40-5
M. Wt: 336.391
InChI Key: BPLAMQPXYRBOMK-UHFFFAOYSA-N
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Description

4-Methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound characterized by a complex molecular structure featuring a methoxybenzamide core and a substituted quinoline ring. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step synthetic routes. Starting from commercially available precursors, the synthesis might include:

  • Formation of the pyrroloquinoline scaffold through a cyclization reaction.

  • Introduction of the methoxy group via methylation.

  • Coupling of the intermediate with 4-methoxybenzoyl chloride to form the final benzamide product.

Industrial Production Methods

For industrial-scale production, efficient and cost-effective methods are employed:

  • Catalytic Processes: : Utilizing catalysts to streamline specific steps.

  • Optimized Reaction Conditions: : Temperature, pressure, and solvent systems are optimized for maximum yield and purity.

  • Purification Techniques: : Chromatography and recrystallization for removing impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, often leading to the formation of quinoline derivatives.

  • Reduction: : Reduction processes typically affect the quinoline moiety, potentially producing dihydro or tetrahydro derivatives.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the benzamide and quinoline sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or hydrogenation over palladium catalysts.

  • Substitution: : Halogenating agents for introducing substituents, with conditions like refluxing in suitable solvents.

Major Products

  • Oxidation: : Quinoline N-oxides.

  • Reduction: : Dihydroquinoline and tetrahydroquinoline derivatives.

  • Substitution: : Varied benzamide and quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • Catalyst Development: : As a ligand or part of catalyst systems in organic reactions.

  • Material Science: : Exploring its potential in organic semiconductors.

Biology and Medicine

  • Pharmacology: : Investigated for potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory properties.

  • Biochemistry: : Studying its interaction with biological macromolecules.

Industry

  • Drug Development: : Basis for novel drug candidates.

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets and pathways. For instance:

  • Binding to Enzymes or Receptors: : Modulating their activity.

  • Pathway Involvement: : Engaging in cellular signaling pathways, potentially affecting processes like cell proliferation or apoptosis.

Comparison with Similar Compounds

  • 4-Methoxybenzamide Derivatives: : Compared to simpler analogs, this compound's quinoline moiety adds unique biological activity.

  • Pyrroloquinoline Compounds: : Similar structures might not possess the same methoxy substitution, impacting their chemical reactivity and applications.

List of Similar Compounds

  • 4-Methoxybenzamide.

  • N-Methyl-2-oxo-1,2-dihydroquinoline-8-carboxamide.

  • Pyrrolo[3,2,1-ij]quinoline derivatives with various substitutions.

This comprehensive article captures the intricate details of 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, highlighting its synthesis, reactions, applications, and unique characteristics compared to similar compounds.

Properties

IUPAC Name

4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-17-11-15(10-14-4-3-9-22(18(14)17)20(12)24)21-19(23)13-5-7-16(25-2)8-6-13/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLAMQPXYRBOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325582
Record name 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088116
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898454-40-5
Record name 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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